Cas no 1555424-17-3 (N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine)

N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine
- AKOS021002732
- 1555424-17-3
- EN300-1849899
- N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine
-
- インチ: 1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9-10(8)15-3-2-14-9/h4-5,11-12H,2-3,6H2,1H3
- InChIKey: XKRQLUAIYVFBIU-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=C(CNO)C=C(C1=2)OC
計算された属性
- せいみつぶんしりょう: 211.08445790g/mol
- どういたいしつりょう: 211.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849899-5.0g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1849899-0.1g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1849899-0.25g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1849899-1g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1849899-0.05g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1849899-0.5g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1849899-10g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1849899-2.5g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1849899-1.0g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1849899-10.0g |
N-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydroxylamine |
1555424-17-3 | 10g |
$3376.0 | 2023-06-02 |
N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine 関連文献
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamineに関する追加情報
N-(8-Methoxy-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Methylhydroxylamine: A Comprehensive Overview
The compound CAS No. 1555424-17-3, also known as N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced material synthesis. The molecule's structure incorporates a methylhydroxylamine group attached to a 8-methoxy-substituted 2,3-dihydro-1,4-benzodioxin ring system, which contributes to its distinctive chemical reactivity and biological activity.
Recent studies have highlighted the importance of methylhydroxylamine derivatives in the development of novel therapeutic agents. The benzodioxin moiety in this compound is particularly interesting due to its ability to participate in various bioisosteric replacements and its potential to modulate pharmacokinetic properties such as solubility and permeability. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with improved pharmacodynamic profiles.
The synthesis of N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine involves a multi-step process that typically begins with the preparation of the benzodioxin ring system. This is followed by methylation at the 8-position and subsequent coupling with methylhydroxylamine via nucleophilic substitution or other suitable methods. The optimization of these steps has been a focus of recent research efforts to enhance yield and purity while minimizing environmental impact.
In terms of applications, this compound has shown promise in the field of medicinal chemistry as a building block for constructing complex molecular architectures. Its ability to act as a nucleophile or electrophile makes it versatile in various chemical transformations. For instance, it has been used in the synthesis of heterocyclic compounds with potential anti-inflammatory and anticancer activities.
Moreover, the methoxy group at position 8 plays a critical role in stabilizing the molecule's structure and influencing its reactivity. This substituent also contributes to the compound's ability to interact with biological systems, making it an attractive candidate for drug design. Recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and target proteins, providing insights into its potential therapeutic applications.
The study of CAS No. 1555424-17-3 has also extended into materials science, where it is being investigated for its potential use in creating advanced polymers and coatings. Its unique functional groups offer opportunities for cross-linking and surface modification, which could lead to innovative materials with enhanced mechanical and chemical properties.
In conclusion, N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine represents a valuable addition to the arsenal of compounds available for chemical research and development. With ongoing advancements in synthetic methodologies and computational tools, this compound is expected to play an increasingly important role in diverse scientific disciplines.
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